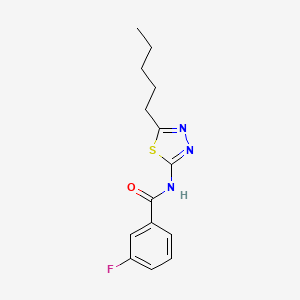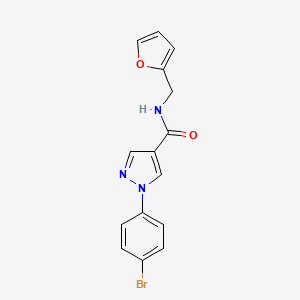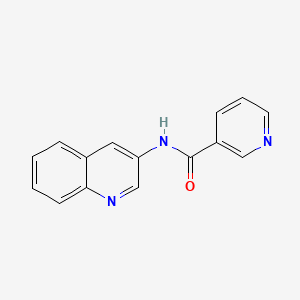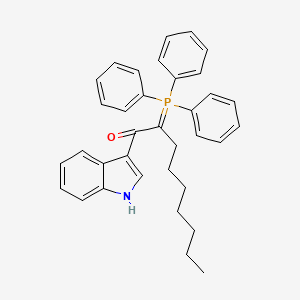![molecular formula C15H10ClF3N2O3 B7543727 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound that has been widely studied in the field of scientific research. It is commonly referred to as CFTR(inh)-172 and is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 works by binding to a specific site on the this compound chloride channel and preventing the channel from opening. This inhibition of the this compound chloride channel results in a decrease in chloride ion secretion and an increase in airway surface liquid volume, which can help to prevent the development of lung disease in CF patients.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the this compound chloride channel, this compound(inh)-172 has been found to increase the expression of other chloride channels in airway epithelial cells, which can help to compensate for the loss of this compound function in CF patients. This compound(inh)-172 has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the lungs of CF patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has a number of advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the this compound chloride channel, which makes it a valuable tool for studying the role of this compound in CF and other diseases. Another advantage is its ability to prevent the development of lung disease in CF patients, which makes it a potential therapeutic agent for the treatment of CF. However, one limitation is that this compound(inh)-172 is not effective against all this compound mutations, which limits its usefulness in some experimental settings.
Orientations Futures
There are a number of future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172. One area of research is the development of more potent and selective this compound inhibitors that can be used to treat CF and other diseases. Another area of research is the identification of new targets for CF therapy, such as the upregulation of other chloride channels or the reduction of inflammation in the lungs. Additionally, research is needed to better understand the biochemical and physiological effects of this compound(inh)-172 and its potential for use in other disease states.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 involves a series of chemical reactions that convert 2-chloro-5-(trifluoromethyl)aniline to the final product. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methyl-4-nitrobenzoic acid to form the final product, this compound(inh)-172. The synthesis of this compound(inh)-172 has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been extensively studied in the field of scientific research, particularly in the area of cystic fibrosis (CF) research. CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the production of thick, sticky mucus that can clog airways and lead to infections. This compound(inh)-172 has been found to be a potent and selective inhibitor of the this compound chloride channel, which is defective in CF patients. By inhibiting the this compound chloride channel, this compound(inh)-172 can prevent the excessive secretion of chloride ions and the subsequent dehydration of airway surfaces that contribute to the development of lung disease in CF patients.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-12-7-10(15(17,18)19)3-4-11(12)16/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJOBKUOUXEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)



![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)


![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)
